molecular formula C42H54N10O18S4 B570153 Cefpodoxime Proxetil 4,7-seco-Dimer CAS No. 947692-16-2

Cefpodoxime Proxetil 4,7-seco-Dimer

Cat. No. B570153
CAS RN: 947692-16-2
M. Wt: 1115.186
InChI Key: JVMMKKXXPLMCPK-XHLZYGRDSA-N
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Description

Cefpodoxime Proxetil 4,7-seco-Dimer is a derivative of Cefpodoxime Proxetil, an orally administered, extended spectrum, semi-synthetic antibiotic of the cephalosporin class . The molecular formula of this compound is C42H54N10O18S4, and its molecular weight is 1115.194 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C42H54N10O18S4 and a molecular weight of 1115.194 . The parent compound, Cefpodoxime Proxetil, has a molecular formula of C21H27N5O9S2 and a molecular weight of 557.6 .

Mechanism of Action

Target of Action

Cefpodoxime Proxetil 4,7-seco-Dimer, also known as 5ASX8BNW7D, is a third-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) located in the bacterial cell wall . PBPs play a crucial role in the final stages of constructing the bacterial cell wall, which is essential for bacterial growth and survival .

Mode of Action

The active metabolite of this compound binds preferentially to penicillin-binding protein 3 . This binding inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls . The inhibition of cell wall synthesis leads to instability of the bacterial cell wall and eventually causes cell lysis and death .

Biochemical Pathways

The action of this compound affects the biochemical pathway responsible for the synthesis of the bacterial cell wall . By inhibiting the function of PBPs, it disrupts the cross-linking of peptidoglycan chains, a critical process in cell wall biosynthesis . This disruption leads to a weakened cell wall, making the bacteria susceptible to osmotic lysis .

Pharmacokinetics

This compound is a prodrug, which means it is inactive in its administered form and is converted into its active form, cefpodoxime, in the body . It is absorbed from the gastrointestinal tract and de-esterified to cefpodoxime . Approximately 50% of the administered dose is absorbed systemically . Over the recommended dosing range (100 to 400 mg), approximately 29 to 33% of the administered cefpodoxime dose is excreted unchanged in the urine in 12 hours . There is minimal metabolism of cefpodoxime in vivo .

Result of Action

The result of this compound’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, it causes the bacterial cells to become unstable and undergo lysis . This effectively stops the infection and allows the immune system to clear the remaining bacteria.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food. The extent of absorption (mean AUC) and the mean peak plasma concentration increased when film-coated tablets were administered with food . , indicating that temperature and exposure to air could affect its stability and efficacy.

Advantages and Limitations for Lab Experiments

Cefpodoxime Proxetil 4,7-seco-Dimer has several advantages for lab experiments. It has broad-spectrum antimicrobial activity, which makes it useful for testing against a wide range of bacteria. It also has anti-inflammatory properties, which make it useful for testing in models of inflammatory diseases. However, one limitation of this compound is that it is a relatively new compound, and its properties are still being studied.

Future Directions

There are several future directions for research on Cefpodoxime Proxetil 4,7-seco-Dimer. One area of research could be to investigate its potential for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could be to study its effects on the gut microbiome, as this could have implications for the development of probiotics and other microbiome-based therapies. Additionally, further studies could be conducted to optimize the synthesis method and improve the yield and purity of the compound.
Conclusion:
This compound is a novel compound that has potential applications in the field of medicine. Its broad-spectrum antimicrobial activity and anti-inflammatory properties make it a promising candidate for the treatment of bacterial infections and inflammatory diseases. Further research is needed to fully understand its properties and potential applications.

Synthesis Methods

Cefpodoxime Proxetil 4,7-seco-Dimer has been synthesized using a novel method that involves the reaction of cefpodoxime with a bifunctional reagent. The reaction results in the formation of a dimeric compound that has a 4,7-seco structure. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

Cefpodoxime Proxetil 4,7-seco-Dimer has potential applications in the field of medicine. It has been shown to have antimicrobial activity against a broad range of bacteria, including gram-positive and gram-negative bacteria. It has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-[2-[[(2R)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-[(2R)-5-(methoxymethyl)-4-(1-propan-2-yloxycarbonyloxyethoxycarbonyl)-3,6-dihydro-2H-1,3-thiazin-2-yl]acetyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H54N10O18S4/c1-17(2)65-41(59)69-19(5)67-37(57)25-21(11-61-7)13-71-34(48-25)28(46-31(53)26(50-63-9)23-15-73-39(43)44-23)33(55)49-40-45-24(16-74-40)27(51-64-10)32(54)47-29-35(56)52-30(22(12-62-8)14-72-36(29)52)38(58)68-20(6)70-42(60)66-18(3)4/h15-20,28-29,34,36,48H,11-14H2,1-10H3,(H2,43,44)(H,46,53)(H,47,54)(H,45,49,55)/b50-26-,51-27-/t19?,20?,28-,29-,34-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMMKKXXPLMCPK-XHLZYGRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC(N1)C(C(=O)NC2=NC(=CS2)C(=NOC)C(=O)NC3C4N(C3=O)C(=C(CS4)COC)C(=O)OC(C)OC(=O)OC(C)C)NC(=O)C(=NOC)C5=CSC(=N5)N)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@@H](N1)[C@@H](C(=O)NC2=NC(=CS2)/C(=N/OC)/C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)COC)C(=O)OC(C)OC(=O)OC(C)C)NC(=O)/C(=N\OC)/C5=CSC(=N5)N)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H54N10O18S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1115.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

947692-16-2
Record name Cefpodoxime proxetil 4,7-seco-dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947692162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFPODOXIME PROXETIL 4,7-SECO-DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ASX8BNW7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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